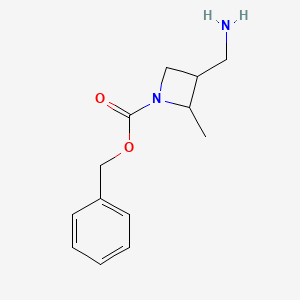
3,5-Dihydroxypicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxypicolinonitrile is an organic compound with the molecular formula C₆H₄N₂O₂ It is a derivative of picolinonitrile, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxypicolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization and subsequent bond cleavage to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydroxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
3,5-Dihydroxypicolinonitrile has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-Dihydroxypicolinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but differ in the substitution pattern on the pyridine ring.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
3,5-Dihydroxypicolinonitrile is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities and exploring novel therapeutic avenues.
Propiedades
Fórmula molecular |
C6H4N2O2 |
|---|---|
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
3,5-dihydroxypyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4N2O2/c7-2-5-6(10)1-4(9)3-8-5/h1,3,9-10H |
Clave InChI |
QCGOHJWKAKKRHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
![t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate](/img/structure/B13012977.png)
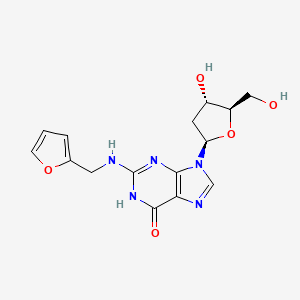
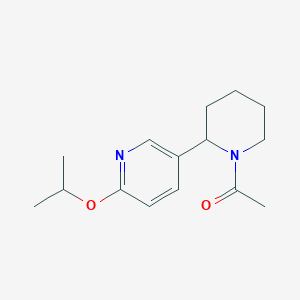
![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)
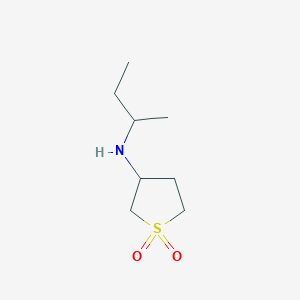

![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)
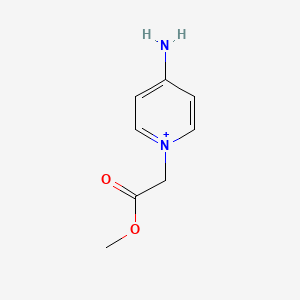
![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)
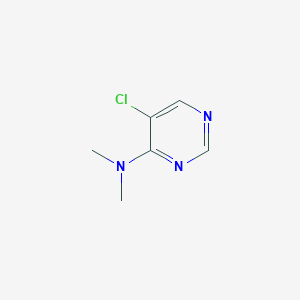
![2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13013039.png)

